N-[2-(3-hydroxyphenyl)ethyl]-N'-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)oxamide
Description
N-[2-(3-hydroxyphenyl)ethyl]-N’-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)oxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a hydroxyphenyl group with a benzoxazole moiety, connected through an oxamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[2-(3-hydroxyphenyl)ethyl]-N'-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-21-14-6-5-12(10-15(14)26-18(21)25)20-17(24)16(23)19-8-7-11-3-2-4-13(22)9-11/h2-6,9-10,22H,7-8H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGLCMMWOXBZMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C(=O)NCCC3=CC(=CC=C3)O)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-hydroxyphenyl)ethyl]-N’-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)oxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzoxazole Ring: The benzoxazole moiety can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the benzoxazole intermediate reacts with a hydroxyphenyl ethyl halide in the presence of a Lewis acid catalyst.
Formation of the Oxamide Linkage: The final step involves the coupling of the benzoxazole derivative with the hydroxyphenyl ethylamine through an oxamide bond formation, typically using a carbodiimide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of N-[2-(3-hydroxyphenyl)ethyl]-N’-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)oxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-hydroxyphenyl)ethyl]-N’-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxamide linkage can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkyl halides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated benzoxazole derivatives.
Scientific Research Applications
N-[2-(3-hydroxyphenyl)ethyl]-N’-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)oxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(3-hydroxyphenyl)ethyl]-N’-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)oxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The hydroxyphenyl group can form hydrogen bonds with amino acid residues, while the benzoxazole moiety can engage in π-π interactions with aromatic residues, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
N-[2-(3-hydroxyphenyl)ethyl]-N’-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)oxamide can be compared with similar compounds such as:
N-[2-(3-hydroxyphenyl)ethyl]-N’-(2-oxo-1,3-benzoxazol-6-yl)oxamide: Lacks the methyl group on the benzoxazole ring, which may affect its binding affinity and specificity.
N-[2-(3-hydroxyphenyl)ethyl]-N’-(3-methyl-2-oxo-1,3-benzothiazol-6-yl)oxamide: Contains a sulfur atom in place of the oxygen in the benzoxazole ring, potentially altering its electronic properties and reactivity.
N-[2-(3-hydroxyphenyl)ethyl]-N’-(3-methyl-2-oxo-1,3-benzimidazol-6-yl)oxamide: Features a nitrogen atom in the benzoxazole ring, which can influence its hydrogen bonding capabilities and overall stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
